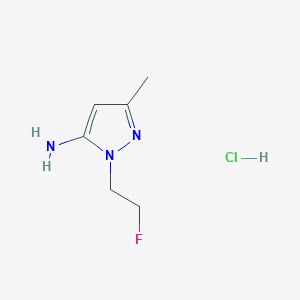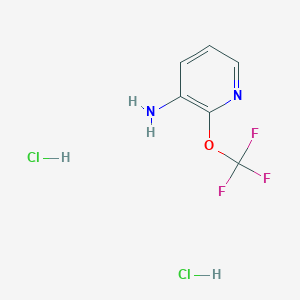![molecular formula C24H20N2O2 B3017049 N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898461-97-7](/img/structure/B3017049.png)
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that likely exhibits a complex molecular structure with multiple fused rings, including a pyrroloquinoline core and a biphenyl moiety. The compound's structure suggests potential biological activity, possibly as an antibacterial agent, given the known activities of related compounds.
Synthesis Analysis
The synthesis of related pyrroloquinoline derivatives has been reported using a molecular hybridization approach. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized by reacting benzohydrazide derivatives with 9-phenylfuro[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst. This method provided excellent yields and was noted for its simplicity, eco-friendliness, and minimal chemical waste . Although the exact synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound includes a pyrroloquinoline core, which is a bicyclic structure composed of a pyrrole ring fused to a quinoline. The synthesis of related compounds involves the formation of polycyclic heterocycles, such as pyrrolopyridines and pyrroloquinolines, through intramolecular cyclization reactions . These structures are likely to influence the compound's electronic properties and potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of pyrroloquinoline derivatives can involve various transformations, such as oxidation, protonation, alkylation, or acylation, to yield a range of polycyclic heterocycles . The lithiation of carboxamides alpha to nitrogen followed by intramolecular attack on the activated pyridine or quinoline ring is a key step in forming these complex structures. The specific reactivity of this compound would depend on its functional groups and the positions of these groups within the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, related compounds exhibit properties that are conducive to antibacterial activity. For example, one of the synthesized pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides showed effective in vitro antibacterial activity against various bacteria, with minimum inhibitory concentrations (MICs) in the range of 0.25 to 0.5 mg/mL . These properties suggest that the compound may also possess similar antibacterial potential, which could be explored in further studies.
科学的研究の応用
Diuretic Properties and Polymorphism
A study by Shishkina et al. (2018) discusses a compound with a similar structure, highlighting its strong diuretic properties, which may imply potential applications in hypertension treatment. They also identified two polymorphic modifications of this compound, indicating different levels of molecular organization and interaction energies, which can be crucial for its pharmacokinetic properties (Shishkina et al., 2018).
Efficient Synthesis for Pharmaceutical Applications
Dorow et al. (2006) reported the development of an efficient synthesis method for a similar compound, focusing on its application in pharmaceutical production. The synthesis process involved selective iodination, quinolone formation, and Sonogashira coupling, which are critical for producing this type of compound on a larger scale (Dorow et al., 2006).
Antibacterial Activity
Largani et al. (2017) synthesized a series of similar compounds, demonstrating their potential antibacterial activity. This study suggests that such compounds could be valuable in developing new antibacterial agents, particularly against specific strains of bacteria (Largani et al., 2017).
Metal Coordination and Potential Therapeutic Use
Yang et al. (2017) synthesized compounds that include similar structural elements, with potential uses in coordinating with metal ions like Mn(II) and Fe(II). Such coordination could be significant for developing targeted therapeutic agents, especially in treating conditions like tumors (Yang et al., 2017).
Pharmaceutical Synthesis and Antitubercular Activity
Ukrainets et al. (2008) explored the synthesis of compounds structurally related to N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide and evaluated their antitubercular activities. This suggests the potential of such compounds in developing treatments against tuberculosis (Ukrainets et al., 2008).
作用機序
Mode of Action
It is known that indole derivatives, which share a similar structure to this compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
特性
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-22-11-10-19-14-21(15-20-12-13-26(22)23(19)20)25-24(28)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZBJFJDKTWFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B3016967.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetate](/img/structure/B3016969.png)
![2-[(2-piperidino-1,3-thiazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B3016970.png)
![2-chloro-N-{3-[(oxolan-2-yl)methoxy]phenyl}pyridine-3-carboxamide](/img/structure/B3016971.png)
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3016972.png)
![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![3-(2-Ethoxyethyl)-8-(2-methoxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B3016980.png)
![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)


![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)